N-benzyl-N-[3-(benzyloxy)benzyl]-2-phenylethanamine
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Overview
Description
N-benzyl-N-[3-(benzyloxy)benzyl]-2-phenylethanamine: is an organic compound that belongs to the class of amines. It features a complex structure with multiple aromatic rings and functional groups, making it a subject of interest in various fields of chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-[3-(benzyloxy)benzyl]-2-phenylethanamine typically involves multi-step organic reactions. One common method includes the alkylation of benzylamine with 3-(benzyloxy)benzyl chloride under basic conditions. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) with a base such as sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, which can reduce the compound to its corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Reagents such as bromine or nitric acid can introduce substituents like bromine or nitro groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid in sulfuric acid for nitration.
Major Products:
Oxidation: Benzylic alcohols or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used to study the interactions of amines with biological receptors. It may also serve as a ligand in the development of new drugs targeting specific enzymes or receptors.
Medicine: N-benzyl-N-[3-(benzyloxy)benzyl]-2-phenylethanamine has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structure allows for modifications that can enhance its pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-[3-(benzyloxy)benzyl]-2-phenylethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
N-benzyl-3-nitroaniline: This compound has a similar benzylamine structure but with a nitro group, which imparts different chemical and biological properties.
N-benzylbenzamide: Another related compound with a benzamide moiety, used in various chemical and pharmaceutical applications.
Uniqueness: N-benzyl-N-[3-(benzyloxy)benzyl]-2-phenylethanamine is unique due to its combination of benzyl and benzyloxy groups, which provide a distinct set of chemical reactivity and biological activity. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-benzyl-2-phenyl-N-[(3-phenylmethoxyphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO/c1-4-11-25(12-5-1)19-20-30(22-26-13-6-2-7-14-26)23-28-17-10-18-29(21-28)31-24-27-15-8-3-9-16-27/h1-18,21H,19-20,22-24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNODZKIAJOAQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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